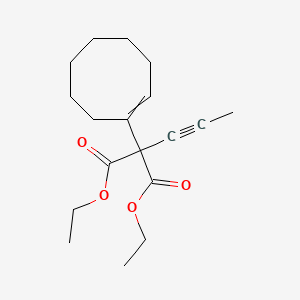methanone CAS No. 210694-01-2](/img/structure/B14249344.png)
[4-(2,2-Dimethylpropoxy)phenyl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Dimethylpropoxy)phenylmethanone: It is characterized by the presence of a phenyl group attached to a methanone moiety, with an additional 2,2-dimethylpropoxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethylpropoxy)phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of 4-(2,2-Dimethylpropoxy)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
化学反应分析
Types of Reactions: 4-(2,2-Dimethylpropoxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
科学研究应用
Chemistry: In organic synthesis, 4-(2,2-Dimethylpropoxy)phenylmethanone serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials with specific properties, such as polymers and liquid crystals .
Biology and Medicine: Its structural features make it a candidate for drug design and discovery, particularly in the synthesis of compounds with potential therapeutic effects .
Industry: In the industrial sector, 4-(2,2-Dimethylpropoxy)phenylmethanone is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
作用机制
The mechanism of action of 4-(2,2-Dimethylpropoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, derivatives of this compound have been studied as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism . The interaction with the enzyme’s active site can lead to the inhibition of its activity, resulting in therapeutic effects such as reduced uric acid levels in the body .
相似化合物的比较
[4-(2,2-Dimethylpropoxy)phenyl]ethanone: Similar in structure but with an ethanone group instead of a methanone group.
[4-(2,2-Dimethylpropoxy)phenyl]methanol: Contains a methanol group instead of a methanone group.
Uniqueness: 4-(2,2-Dimethylpropoxy)phenylmethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including organic synthesis, material science, and medicinal chemistry .
属性
CAS 编号 |
210694-01-2 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC 名称 |
[4-(2,2-dimethylpropoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)13-20-16-11-9-15(10-12-16)17(19)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI 键 |
DKVNIYGVHARVHP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


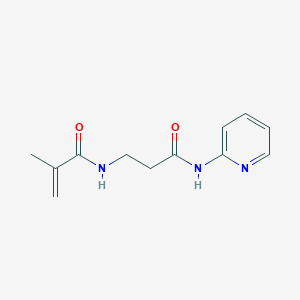
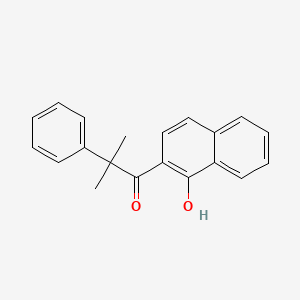
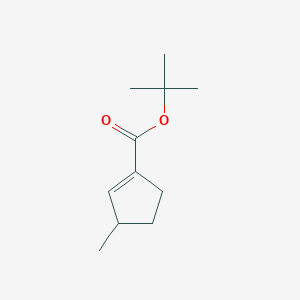
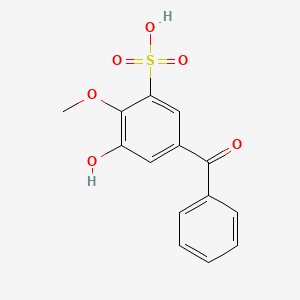
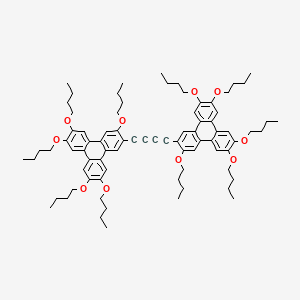
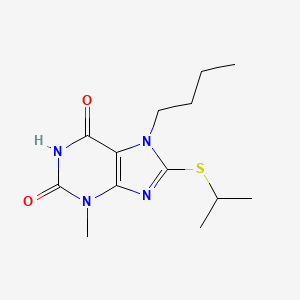
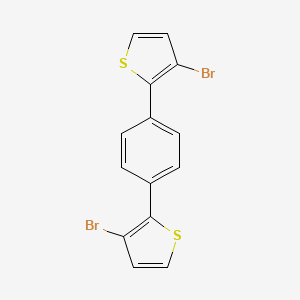
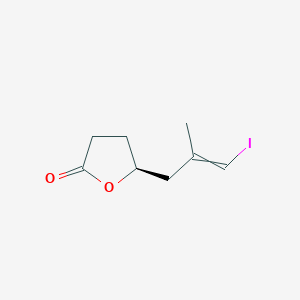
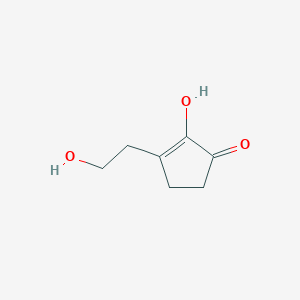

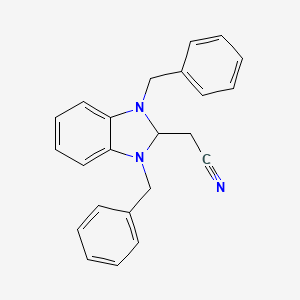
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
